N-(3,5-dimethylphenyl)-2-{[3-(4-methoxyphenyl)-4-oxo-3H,4H,5H-pyrimido[5,4-b]indol-2-yl]sulfanyl}acetamide
Description
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Properties
IUPAC Name |
N-(3,5-dimethylphenyl)-2-[[3-(4-methoxyphenyl)-4-oxo-5H-pyrimido[5,4-b]indol-2-yl]sulfanyl]acetamide | |
|---|---|---|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C27H24N4O3S/c1-16-12-17(2)14-18(13-16)28-23(32)15-35-27-30-24-21-6-4-5-7-22(21)29-25(24)26(33)31(27)19-8-10-20(34-3)11-9-19/h4-14,29H,15H2,1-3H3,(H,28,32) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
XCMIQUITPHJYLT-UHFFFAOYSA-N | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC1=CC(=CC(=C1)NC(=O)CSC2=NC3=C(C(=O)N2C4=CC=C(C=C4)OC)NC5=CC=CC=C53)C | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C27H24N4O3S | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
484.6 g/mol | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Biological Activity
N-(3,5-dimethylphenyl)-2-{[3-(4-methoxyphenyl)-4-oxo-3H,4H,5H-pyrimido[5,4-b]indol-2-yl]sulfanyl}acetamide (CAS No. 1261008-85-8) is a synthetic compound that has gained attention for its potential biological activities. This article reviews the biological activity of this compound based on available research findings, including its synthesis, mechanisms of action, and efficacy in various biological assays.
Chemical Structure and Properties
The molecular formula of this compound is with a molecular weight of 451.6 g/mol. Its structure features multiple functional groups that may contribute to its biological activity.
Antitumor Activity
Research indicates that compounds similar to this compound exhibit significant antitumor properties. For instance, studies have shown that pyrimidine derivatives can inhibit cancer cell proliferation by inducing apoptosis and disrupting cell cycle progression. The structure–activity relationship (SAR) analysis highlights that the presence of specific substituents on the aromatic rings enhances cytotoxic effects against various cancer cell lines .
Antimicrobial Activity
The compound's potential as an antimicrobial agent has also been explored. In vitro studies suggest that similar thiazole and pyrimidine derivatives exhibit antibacterial and antifungal activities. The mechanisms often involve disruption of bacterial cell walls or interference with metabolic pathways essential for microbial survival .
The biological activity of this compound may be attributed to several mechanisms:
- Apoptosis Induction : The compound can trigger apoptotic pathways in cancer cells through the activation of caspases and modulation of Bcl-2 family proteins.
- Cell Cycle Arrest : It may cause cell cycle arrest at specific phases (e.g., G1/S or G2/M), preventing cancer cells from proliferating.
- Antioxidant Activity : Similar compounds have shown the ability to scavenge free radicals and reduce oxidative stress, contributing to their protective effects against cellular damage .
Case Studies and Research Findings
A series of experimental studies have been conducted to evaluate the biological activity of this compound:
Scientific Research Applications
Anticancer Research
One of the most promising applications of this compound is in anticancer research. Preliminary studies suggest that derivatives of pyrimidoindole compounds exhibit significant cytotoxic effects against various cancer cell lines.
Case Studies
- Study on Cell Lines : In vitro studies have shown that compounds similar to N-(3,5-dimethylphenyl)-2-{[3-(4-methoxyphenyl)-4-oxo-3H,4H,5H-pyrimido[5,4-b]indol-2-yl]sulfanyl}acetamide can block the cell cycle at the G2/M phase, leading to increased apoptosis in colorectal cancer cells. These findings highlight its potential as a therapeutic agent against specific cancer types.
Anti-inflammatory Applications
The compound has also been evaluated for its anti-inflammatory properties. Molecular docking studies indicate that it may act as a 5-lipoxygenase (5-LOX) inhibitor, which is crucial for the inflammatory response.
Research Findings
- In Silico Studies : Computational studies have suggested that modifications to the compound's structure could enhance its efficacy as a 5-LOX inhibitor. This opens avenues for further optimization and development of anti-inflammatory drugs.
Antimicrobial Activity
Research into the antimicrobial properties of similar compounds has shown promising results against various bacterial strains.
Evaluation of Antibacterial Activity
Recent studies indicate that derivatives of pyrimidoindole compounds demonstrate significant antibacterial activity against both Gram-positive and Gram-negative bacteria. The minimal inhibitory concentrations (MIC) for these compounds have been reported between 37.9 to 113.8 μM against pathogens like Staphylococcus aureus and Escherichia coli.
Structure-Activity Relationship (SAR)
Understanding the structure-activity relationship is crucial for optimizing the biological activity of this compound.
Key Insights
Modifications to the molecular structure can significantly influence its biological activity. For instance:
- Altering substituents on the phenyl rings can enhance anticancer potency.
- Variations in the sulfur-containing moiety may improve anti-inflammatory effects.
Q & A
Q. What are the standard synthetic protocols for N-(3,5-dimethylphenyl)-2-{[3-(4-methoxyphenyl)-4-oxo-3H,4H,5H-pyrimido[5,4-b]indol-2-yl]sulfanyl}acetamide?
The synthesis involves multi-step organic reactions, typically starting with the formation of the pyrimido[5,4-b]indole core via cyclocondensation of substituted indole derivatives with pyrimidine precursors. Key steps include:
- Sulfanyl-acetamide coupling : Thiolation of the pyrimidoindole intermediate using thiourea or Lawesson’s reagent, followed by nucleophilic substitution with bromoacetamide derivatives.
- Purification : Column chromatography or recrystallization to isolate the final product. Critical parameters include solvent selection (e.g., DMF or THF), temperature control (60–100°C), and catalysts (e.g., palladium for cross-coupling) .
Q. How is the structural integrity of this compound confirmed after synthesis?
Structural validation relies on:
- Nuclear Magnetic Resonance (NMR) : H and C NMR to confirm substituent positions and connectivity (e.g., methoxyphenyl protons at δ 3.8–4.0 ppm).
- Mass Spectrometry (MS) : High-resolution MS to verify molecular weight (e.g., [M+H] = 516.18 Da).
- HPLC : Purity assessment (>95% by reverse-phase chromatography) .
Q. What key functional groups influence its reactivity and bioactivity?
The compound’s core functionalities include:
- Pyrimidoindole scaffold : Facilitates π-π stacking with biological targets.
- Sulfanyl-acetamide linker : Enhances solubility and enables covalent interactions.
- 3,5-Dimethylphenyl and 4-methoxyphenyl groups : Modulate lipophilicity and target selectivity .
Q. Which analytical techniques are prioritized for assessing purity and stability?
- High-Performance Liquid Chromatography (HPLC) : Quantifies impurities using C18 columns and UV detection.
- Thermogravimetric Analysis (TGA) : Evaluates thermal stability (decomposition >200°C).
- pH-dependent solubility assays : Determines stability in physiological buffers (pH 2–9) .
Q. How is initial biological activity screened in academic research?
- In vitro assays : Enzyme inhibition (e.g., kinase assays) or cell viability tests (e.g., MTT assays on cancer cell lines).
- Target prediction : Molecular docking with proteins like EGFR or CDK2, leveraging the pyrimidoindole scaffold’s affinity for ATP-binding pockets .
Advanced Research Questions
Q. How can researchers optimize synthetic yields while minimizing side products?
Advanced optimization strategies include:
- Design of Experiments (DoE) : Taguchi or factorial designs to test variables (e.g., temperature, solvent polarity, catalyst loading).
- Microwave-assisted synthesis : Reduces reaction time (e.g., from 24h to 2h) and improves yield by 15–20%.
- In-line analytics : Real-time monitoring via FTIR or Raman spectroscopy to detect intermediates .
Q. How should contradictory bioactivity data across studies be resolved?
Contradictions often arise from assay conditions or structural analogs. Mitigation approaches:
- Structural analogs comparison :
| Compound Variation | Bioactivity (IC50, nM) | Target Specificity |
|---|---|---|
| 4-Methoxyphenyl substituent | 120 ± 15 | EGFR |
| 4-Fluorophenyl analog | 85 ± 10 | CDK2 |
| Source: Adapted from |
- Target validation : CRISPR/Cas9 knockout models to confirm on-target effects .
Q. What computational tools predict interactions with biological targets?
- Molecular Dynamics (MD) Simulations : Assess binding stability (e.g., RMSD <2.0 Å over 100 ns).
- Quantum Mechanics/Molecular Mechanics (QM/MM) : Models electron transfer in catalytic sites.
- ADMET Prediction : SwissADME or ADMETLab2.0 to estimate permeability and toxicity .
Q. How do solubility and stability challenges impact formulation studies?
- Co-solvent systems : PEG-400 or cyclodextrins enhance aqueous solubility (e.g., from 0.1 mg/mL to 2.5 mg/mL).
- Lyophilization : Stabilizes the compound for long-term storage (no degradation after 6 months at -80°C) .
Q. What strategies guide structure-activity relationship (SAR) studies?
- Fragment-based design : Modifications to the acetamide linker (e.g., replacing sulfur with oxygen) alter potency.
- 3D-QSAR Models : CoMFA or CoMSIA to correlate substituent electronegativity with activity .
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Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
